N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide
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Overview
Description
N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions . The reaction mixture is heated in a solvent such as benzene for 2-4 hours, resulting in the formation of the desired imidazo[2,1-b][1,3]thiazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified imidazo[2,1-b][1,3]thiazole derivatives with different functional groups .
Scientific Research Applications
N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has been investigated for its antiviral and antimicrobial properties . In the pharmaceutical industry, it is being explored as a lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complexes formed by this compound .
Comparison with Similar Compounds
N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives such as levamisole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide . While levamisole is primarily used as an anthelmintic and immunomodulatory agent, this compound has shown broader biological activities, including anticancer and antiviral properties . The unique structural features of this compound contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-2-8(13)11-5-7-6-14-9-10-3-4-12(7)9/h2-4,6H,1,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGFXIODNNNKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CSC2=NC=CN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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